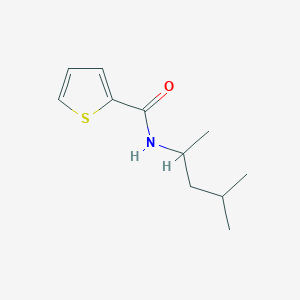![molecular formula C12H10ClN5S B501389 3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl methyl sulfide](/img/structure/B501389.png)
3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl methyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl methyl sulfide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methylthio group at the 7-position and a 2-chlorobenzyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl methyl sulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Fusing the Triazole and Pyrimidine Rings: The triazole ring is then fused with a pyrimidine ring through a condensation reaction, often involving a suitable aldehyde or ketone.
Introduction of the Methylthio Group: The methylthio group is introduced at the 7-position of the fused ring system through a nucleophilic substitution reaction using a methylthiol reagent.
Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is attached at the 3-position through a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the 2-chlorobenzyl group, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzyl derivatives
Substitution: Substituted benzyl derivatives
科学研究应用
3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl methyl sulfide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with various biological targets.
Material Science: Its heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific enzymes or receptors.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl methyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
相似化合物的比较
Similar Compounds
- 3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl methyl sulfide
- 7-(Methylthio)-3-(2-fluorobenzyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine
- 7-(Methylthio)-3-(2-bromobenzyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to its analogs. The presence of the 2-chlorobenzyl group, in particular, may influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
属性
分子式 |
C12H10ClN5S |
|---|---|
分子量 |
291.76g/mol |
IUPAC 名称 |
3-[(2-chlorophenyl)methyl]-7-methylsulfanyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C12H10ClN5S/c1-19-12-10-11(14-7-15-12)18(17-16-10)6-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3 |
InChI 键 |
IQFFTJXPTNQESA-UHFFFAOYSA-N |
SMILES |
CSC1=NC=NC2=C1N=NN2CC3=CC=CC=C3Cl |
规范 SMILES |
CSC1=NC=NC2=C1N=NN2CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


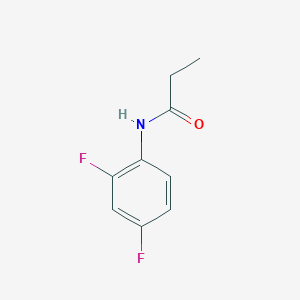

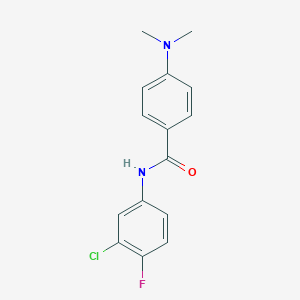
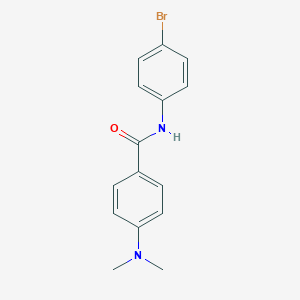
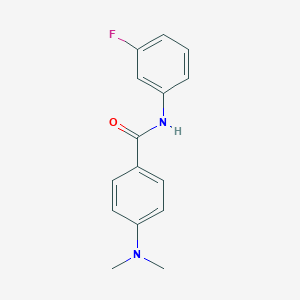
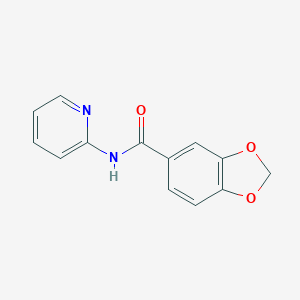

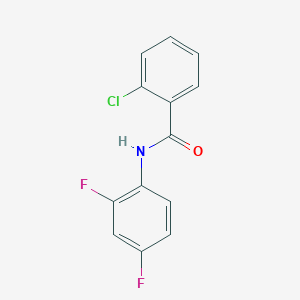
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B501322.png)
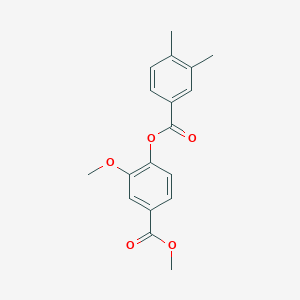
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B501325.png)
![N-(4-fluorophenyl)-4-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B501326.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B501327.png)
